molecular formula C8H8N2O4 B3050865 3-Methoxy-5-nitrobenzamide CAS No. 292635-40-6

3-Methoxy-5-nitrobenzamide

Cat. No.: B3050865
CAS No.: 292635-40-6
M. Wt: 196.16 g/mol
InChI Key: WWUGAZZJZSTOBD-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of a methoxy group at the third position and a nitro group at the fifth position on the benzene ring

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-5-nitrobenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage, regulation of chromatin structure, and apoptosis.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the DNA repair process, chromatin structure regulation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzamide typically involves the nitration of 3-methoxybenzamide. The process begins with the nitration of 3-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 3-methoxy-5-nitrobenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 3-Methoxy-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-Methoxy-5-nitrobenzoic acid and ammonia or an amine.

Scientific Research Applications

3-Methoxy-5-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

    3-Methoxybenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzamide: Lacks the methoxy group, which affects its solubility and reactivity.

    3-Methoxy-4-nitrobenzamide: Has the nitro group at the para position, leading to different chemical and biological properties.

Uniqueness: 3-Methoxy-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-methoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-3-5(8(9)11)2-6(4-7)10(12)13/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUGAZZJZSTOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395260
Record name 3-methoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292635-40-6
Record name 3-methoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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